molecular formula C11H12O2 B13860931 5-Prop-2-enoxy-2,3-dihydro-1-benzofuran

5-Prop-2-enoxy-2,3-dihydro-1-benzofuran

Katalognummer: B13860931
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: SYRPBMUWAKQTNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Prop-2-enoxy-2,3-dihydro-1-benzofuran is a chemical compound belonging to the benzofuran family. . The structure of this compound consists of a benzofuran core with a prop-2-enoxy substituent at the 5-position, making it a unique and interesting compound for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Prop-2-enoxy-2,3-dihydro-1-benzofuran can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1-benzofuran with prop-2-enol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Prop-2-enoxy-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

5-Prop-2-enoxy-2,3-dihydro-1-benzofuran has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Prop-2-enoxy-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydro-1-benzofuran: A simpler derivative without the prop-2-enoxy group.

    5-Bromo-2,3-dihydro-1-benzofuran: A halogenated derivative with a bromine atom at the 5-position.

    5-Methyl-2,3-dihydro-1-benzofuran: A methyl-substituted derivative at the 5-position.

Uniqueness

5-Prop-2-enoxy-2,3-dihydro-1-benzofuran is unique due to the presence of the prop-2-enoxy group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C11H12O2

Molekulargewicht

176.21 g/mol

IUPAC-Name

5-prop-2-enoxy-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C11H12O2/c1-2-6-12-10-3-4-11-9(8-10)5-7-13-11/h2-4,8H,1,5-7H2

InChI-Schlüssel

SYRPBMUWAKQTNW-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=CC2=C(C=C1)OCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.